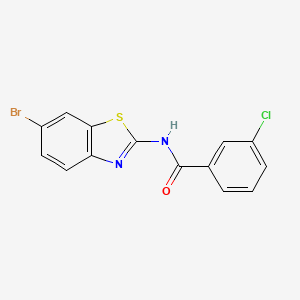

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide

Description

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2OS/c15-9-4-5-11-12(7-9)20-14(17-11)18-13(19)8-2-1-3-10(16)6-8/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFGGILLLTVMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide typically involves the reaction of 6-bromo-2-aminobenzothiazole with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

- Substitution Effects : The 6-bromo group in the target compound increases steric bulk and electron-withdrawing effects compared to unsubstituted benzothiazole derivatives. This substitution may influence reactivity, solubility, and intermolecular interactions .

- Thermal Stability : The benzodithiazine analog exhibits a significantly higher decomposition temperature (314–315°C), likely due to its fused heterocyclic system and hydrogen-bonding networks.

Spectroscopic and Crystallographic Insights

- IR Spectroscopy : The target compound’s carbonyl stretch (1702 cm⁻¹) aligns with other benzamide derivatives, while the C–Cl stretch (725 cm⁻¹) is consistent across chlorinated analogs .

- X-ray Data: The benzothiazole ring in the target compound shows planarity (RMS deviation: 0.0099 Å), comparable to N-(benzothiazol-2-yl)benzamide (S–C: 1.750 Å, C=O: 1.222 Å) . Intermolecular hydrogen bonds involving water molecules (O2–H2B···O1) contribute to crystal packing, a feature absent in non-hydrated analogs .

Electronic and Reactivity Profiles

- Reactivity: The presence of bromine may facilitate further functionalization (e.g., cross-coupling reactions), a pathway less accessible in chlorinated or cyano-containing analogs .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-3-chlorobenzamide is a compound that has garnered interest for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:

This compound features a bromine atom at the 6-position of the benzothiazole ring and a chlorine atom on the benzamide portion.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-benzoyl chloride with 2-aminobenzothiazole in the presence of potassium thiocyanate. The reaction conditions are optimized to yield a high purity product, often characterized by techniques such as NMR and IR spectroscopy .

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent antibacterial and antifungal activities. The presence of electron-withdrawing groups such as bromine and chlorine enhances these effects .

Anticonvulsant Activity

A notable area of investigation for benzothiazole derivatives is their anticonvulsant activity. In various studies, compounds with similar structures have been tested using models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ). These studies often reveal that certain derivatives exhibit activity comparable to standard anticonvulsants such as phenytoin .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has also been explored. Compounds containing the benzothiazole moiety have shown promise in reducing inflammation in various biological models. This activity is attributed to their ability to inhibit pro-inflammatory cytokines and other mediators .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated a series of benzothiazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

- Anticonvulsant Screening : In another study involving the MES test, several derivatives were found to significantly reduce seizure duration, suggesting that modifications in the benzothiazole structure could lead to improved anticonvulsant properties .

- Toxicity Assessments : Toxicity studies conducted on similar compounds revealed that many derivatives displayed low neurotoxicity while maintaining high efficacy in seizure models. This indicates a favorable therapeutic index for potential drug development .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀BrClN₂OS |

| Antibacterial Activity | Moderate to High |

| Antifungal Activity | Moderate |

| Anticonvulsant Activity | Comparable to Phenytoin |

| Toxicity | Low neurotoxicity observed |

Q & A

Q. Characterization methods :

- Elemental analysis : Validates stoichiometry (e.g., %C, %H, %N, %S, %Cl) .

- FTIR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, aromatic C=C at ~1590 cm⁻¹, and N–H stretching at ~3280 cm⁻¹) .

- Single-crystal X-ray diffraction : Confirms molecular geometry and intermolecular interactions (e.g., dihedral angles between aromatic moieties and hydrogen-bonding networks) .

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?

Answer:

Crystal growth : Suitable crystals are obtained via slow evaporation of methanol solutions .

Data collection : A diffractometer (e.g., SuperNova Rigaku Oxford Diffraction) with MoKα radiation (λ = 0.71073 Å) is used. Data corrections include Lorentz and polarization effects .

Structure solution : Direct methods (via SHELXS/SHELXT) locate non-hydrogen atoms. Hydrogen atoms are added geometrically using AFIX commands .

Refinement : Full-matrix least-squares refinement against with anisotropic displacement parameters for non-H atoms .

Visualization : ORTEP-3 generates molecular graphics, highlighting bond lengths, angles, and packing interactions .

Advanced: What mechanistic insights explain the Co(II)-catalyzed dethiocyanation during synthesis?

Answer:

Co(II) acts as a Lewis acid, facilitating the cleavage of the C=S bond in the thiourea precursor. The proposed mechanism involves:

Coordination : Co²⁺ binds to sulfur and oxygen atoms of the thiourea, polarizing the C=S bond .

Elimination : A concerted elimination of thiocyanate (SCN⁻) occurs, forming the benzamide product. This is analogous to transition-metal-assisted desulfurization observed in similar systems .

Catalytic role : Co(II) is regenerated, enabling catalytic turnover under mild conditions. Contrast with Fe²⁺ or Mn²⁺, which may favor alternative pathways (e.g., cyclization) .

Advanced: How do hydrogen-bonding networks influence the crystal packing of this compound?

Answer:

In the crystal structure (space group ):

- Intramolecular interactions : An O–H···O hydrogen bond stabilizes the planar conformation of the benzamide core .

- Intermolecular interactions : N–H···O and O–H···N bonds link molecules into layers parallel to the ac-plane. These interactions are critical for maintaining lattice stability and dictating supramolecular architecture .

- Graph-set analysis : motifs describe the centrosymmetric dimer formation, consistent with Etter’s rules for hydrogen-bonding patterns .

Advanced: How can contradictory spectroscopic data be resolved when characterizing derivatives of this compound?

Answer:

IR vs. NMR discrepancies : For example, unexpected C=O frequency shifts may arise from polymorphism or solvent effects. Cross-validate with X-ray data to confirm molecular conformation .

Elemental analysis mismatches : Trace solvent retention (e.g., methanol) can alter %C/%H. Thermogravimetric analysis (TGA) or prolonged drying under vacuum mitigates this .

Crystallographic disorder : Use twin refinement (via SHELXL) or higher-resolution datasets to resolve ambiguous electron density .

Advanced: What strategies optimize reaction conditions for synthesizing brominated benzothiazole analogs?

Answer:

- Bromination position control : Electrophilic bromination at the benzothiazole 6-position is favored due to electron-withdrawing effects of the thiazole ring. Use NBS (N-bromosuccinimide) in DMF at 0°C for regioselectivity .

- Catalyst screening : Test transition metals (e.g., Pd for cross-coupling) to introduce substituents without degrading the benzothiazole core .

- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of brominated intermediates .

Advanced: How does the dihedral angle between aromatic moieties affect the compound’s electronic properties?

Answer:

- Planarity vs. twist : A small dihedral angle (e.g., 6.4° in the crystal structure) promotes conjugation, lowering the HOMO-LUMO gap and enhancing UV absorption at longer wavelengths .

- Impact on reactivity : Increased planarity facilitates π-π stacking in coordination complexes, influencing catalytic or binding behavior .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) can correlate crystallographic data with electronic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.